3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL
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Overview
Description
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL is a complex organic compound characterized by its unique structure, which includes a benzo-dioxin ring fused with an aminopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL typically involves multiple steps, starting with the preparation of the benzo-dioxin ring One common method involves the cyclization of catechol derivatives with appropriate reagents to form the dioxin ring
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxan-6-yl methyl ketone
- 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)
- 1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo-dioxin ring with an aminopropanol group allows for versatile applications and interactions that are not observed in other related compounds.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2/t9-/m0/s1 |
InChI Key |
GSARZDODCJYUSI-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CCO)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)N |
Origin of Product |
United States |
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